1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide
Beschreibung
This compound features a piperidine-3-carboxamide core linked to two key moieties:
- A 2-(1H-indol-3-yl)ethyl chain, contributing to hydrophobic interactions and possible dopaminergic modulation.
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O/c27-21-9-7-18(8-10-21)23-11-12-25(31-30-23)32-15-3-4-20(17-32)26(33)28-14-13-19-16-29-24-6-2-1-5-22(19)24/h1-2,5-12,16,20,29H,3-4,13-15,17H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWXHQRJGGGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization and Functionalization
The 6-(4-fluorophenyl)pyridazin-3-yl moiety is synthesized via cyclocondensation of 1,4-diketones with hydrazines or through [3+3] atom combinations using α,β-unsaturated nitriles and arylhydrazines. For example:
- Step 1 : Reaction of 4-fluorophenylacetonitrile with hydrazine hydrate under acidic conditions yields 3-amino-6-(4-fluorophenyl)pyridazine.
- Step 2 : Halogenation at the 3-position using phosphorus oxychloride introduces a chlorine atom, forming 3-chloro-6-(4-fluorophenyl)pyridazine.
Key Data :
| Reaction Step | Yield | Conditions |
|---|---|---|
| Cyclocondensation | 75% | Chitosan catalyst, 80°C, 12 h |
| Halogenation (POCl₃) | 82% | Reflux, 6 h |
Preparation of Piperidine-3-Carboxamide
Piperidine-3-Carboxylic Acid Synthesis
Ethyl piperidine-3-carboxylate is hydrolyzed under basic conditions (NaOH, ethanol/water) to yield piperidine-3-carboxylic acid.
Amide Coupling with Indole Ethylamine
The carboxylic acid is activated using EDCI/HOBt and coupled with 2-(1H-indol-3-yl)ethylamine:
- Step 1 : Dissolve piperidine-3-carboxylic acid (1 eq) in DMF.
- Step 2 : Add EDCI (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq).
- Step 3 : Introduce 2-(1H-indol-3-yl)ethylamine (1 eq) and stir at room temperature for 12 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | >98% |
| Characterization | $$ ^1H $$ NMR, LC-MS |
Coupling of Pyridazine and Piperidine Moieties
Buchwald-Hartwig Amination
The chloropyridazine intermediate undergoes palladium-catalyzed coupling with the piperidine carboxamide:
- Step 1 : Combine 3-chloro-6-(4-fluorophenyl)pyridazine (1 eq), piperidine-3-carboxamide (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in dioxane.
- Step 2 : Heat at 100°C for 18 h under nitrogen.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Catalyst System | Pd(OAc)₂/Xantphos |
| Solvent | Dioxane |
Final Compound Characterization
Structural Validation
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.71 (s, 1H, indole NH), 7.45–7.30 (m, 4H, aromatics), 4.21 (q, 2H, piperidine CH₂), 3.58 (t, 2H, ethyl linker).
- LC-MS : $$ m/z = 476.5 \, [M + H]^+ $$.
- HPLC Purity : 99.2% (C18 column, acetonitrile/water).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
An alternative approach involves late-stage introduction of the 4-fluorophenyl group via Suzuki coupling:
- Step 1 : Synthesize 3-bromo-6-chloropyridazine.
- Step 2 : Couple with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in THF/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| Boronic Acid | 4-Fluorophenyl |
Challenges and Optimization
- Regioselectivity : Halogenation at the pyridazine 3-position requires careful control to avoid dihalogenation.
- Catalyst Efficiency : Pd(OAc)₂/Xantphos outperforms PdCl₂(PPh₃)₂ in coupling yields (68% vs. 45%).
- Solvent Choice : DMF vs. Dioxane impacts amide coupling kinetics, with DMF favoring higher conversions.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and pyridazine rings, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Recent studies have highlighted the compound's potential in cancer treatment. It has been shown to exhibit anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against specific tumor cell lines. For instance, research indicates that derivatives of piperidine, including this compound, can enhance interactions with protein binding sites due to their three-dimensional structures, which may improve their efficacy as anticancer agents .
Key Findings :
- The compound demonstrated superior cytotoxicity compared to established chemotherapeutic agents in certain cancer models.
- It is hypothesized that the structural characteristics of the compound allow for better interaction with cancer cell receptors, potentially leading to improved therapeutic outcomes.
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives have been associated with dual inhibition of cholinesterases, which are critical targets in Alzheimer's therapy. The incorporation of indole and pyridazine moieties may enhance the blood-brain barrier penetration and improve pharmacokinetic properties .
Research Insights :
- Compounds similar to this one have shown promise in inhibiting both acetylcholinesterase and butyrylcholinesterase, thereby improving cognitive function in preclinical models.
- The antioxidant properties observed in some derivatives could also contribute to neuroprotection.
Data Tables
Case Study 1: Anticancer Efficacy
In a controlled study involving FaDu hypopharyngeal tumor cells, the compound exhibited significant cytotoxic effects, surpassing those of bleomycin, a standard chemotherapy drug. The study employed a three-component reaction approach to synthesize the compound, which was then tested for its ability to induce apoptosis in cancer cells.
Case Study 2: Alzheimer’s Disease Model
In another investigation focused on Alzheimer's disease, derivatives of the compound were tested for their ability to inhibit cholinesterase activity. Results indicated that these compounds not only inhibited enzyme activity but also displayed neuroprotective effects against oxidative stress-induced neuronal damage.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and indole moieties are known to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Implications for Drug Design
- Lipophilicity : Fluorine and aromatic systems in the target compound increase membrane permeability but may limit CNS penetration due to molecular weight.
- Selectivity : Pyridazine and indole combinations could reduce off-target effects compared to dichlorophenyl analogs (e.g., ).
- Metabolic Stability : Triazolo-pyridazine () may resist CYP450 oxidation better than the target’s pyridazine, warranting further ADME studies.
Biologische Aktivität
The compound 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.37 g/mol. The structure features a piperidine ring, a pyridazine moiety, and an indole derivative, which may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers.
- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.
- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound indicate it may mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell cycle regulation, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
- Antimicrobial Mechanism : The antimicrobial activity is likely due to the compound's ability to penetrate bacterial membranes and inhibit essential metabolic processes.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In a study published in MDPI, the compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy .
- Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness against pathogenic bacteria, demonstrating lower MIC values compared to standard antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .
- Neuroprotective Mechanisms : Research conducted on neuronal cell cultures showed that treatment with the compound led to decreased levels of reactive oxygen species (ROS), supporting its potential use in therapeutic strategies for neurodegenerative disorders .
Q & A
Q. What are the critical steps for optimizing the synthesis yield of this compound?
The synthesis of piperidine-pyridazine-indole hybrids requires precise control of reaction conditions. Key steps include:
- Coupling reactions : Amide bond formation between the piperidine-carboxamide and indole-ethylamine groups, often using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .
- Heterocyclic ring assembly : Pyridazine core synthesis via cyclization of dihydrazine precursors with fluorophenyl-substituted diketones. Temperature control (80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
- Purification : Flash chromatography or preparative HPLC to isolate the final product, with purity validated by LC-MS (>95%) and NMR .
Q. How can researchers confirm the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ ~10.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C27H25FN6O exact mass: 492.204 g/mol) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the piperidine ring .
Q. What in vitro assays are suitable for initial bioactivity screening?
Given its structural similarity to kinase inhibitors and GPCR-targeting agents:
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, leveraging the indole moiety’s affinity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Focus on modular substitutions:
- Pyridazine ring : Replace 4-fluorophenyl with chlorophenyl or trifluoromethyl groups to evaluate electronic effects on target binding .
- Piperidine moiety : Introduce methyl or hydroxy groups at position 3 to assess steric and hydrogen-bonding influences .
- Indole side chain : Modify the ethyl linker length or substitute indole with benzimidazole to probe hydrophobic interactions . Example SAR Table :
| Analog Modification | Bioactivity (IC50) | Key Finding |
|---|---|---|
| 4-Chlorophenyl (vs. 4-F) | EGFR IC50: 12 nM (vs. 18 nM) | Enhanced potency due to increased lipophilicity |
| Piperidine-3-OH | 5-HT2A Ki: 8 nM (vs. 22 nM) | Hydrogen bonding improves receptor affinity |
Q. What computational methods are recommended for predicting target engagement?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PDB: 1M17) or GPCRs (e.g., 5-HT2A, PDB: 6WGT). Focus on π-π stacking between pyridazine and receptor aromatic residues .
- MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, monitoring RMSD and binding-free energy (MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at pyridazine N1/N2) using MOE or Phase .
Q. How should researchers address contradictory bioactivity data across cell lines?
Contradictions may arise from off-target effects or cell-specific metabolism:
- Target deconvolution : Apply proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated probes) .
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to identify CYP450-mediated degradation .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling cascades (e.g., MAPK vs. PI3K-AKT) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Prioritize models reflecting the compound’s putative targets:
- Pharmacokinetics : Administer IV/PO doses in Sprague-Dawley rats; measure plasma half-life via LC-MS/MS. Expect low oral bioavailability due to indole metabolism .
- Cancer xenografts : Use nude mice implanted with EGFR-driven tumors (e.g., A549 lung cancer). Dose at 10–50 mg/kg QD and monitor tumor volume .
- Neuropharmacology : Test antidepressant-like effects in forced-swim tests (murine models) at 5–20 mg/kg, correlating with 5-HT receptor occupancy .
Methodological Considerations
Q. What strategies mitigate solubility challenges during formulation?
- Salt formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion (DLS monitoring for particle size <200 nm) .
- Co-solvent systems : Optimize PEG-400/water mixtures for in vivo dosing .
Q. How can researchers validate target specificity in complex biological systems?
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., EGFR KO) and compare compound efficacy .
- Photoaffinity labeling : Incorporate diazirine groups into the compound for UV-induced crosslinking and target identification via Western blot .
- Selectivity panels : Screen against 100+ kinases/pharmacologically relevant targets (e.g., Eurofins Cerep panels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
